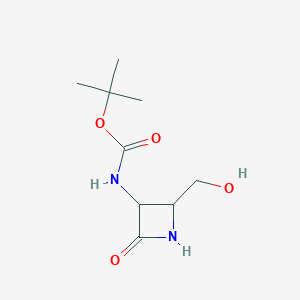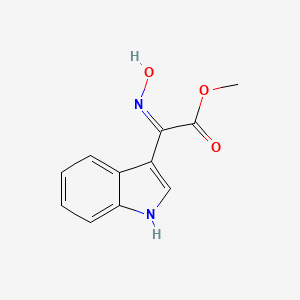
1-Butanoylpiperidine-2-carboxylic acid
Übersicht
Beschreibung
1-Butanoylpiperidine-2-carboxylic acid, also known as 1-butyryl-2-piperidinecarboxylic acid, is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 . It is a powder that is stored at room temperature .
Molecular Structure Analysis
The molecular structure of this compound includes a six-membered piperidine ring and a butanoyl group attached to one of the nitrogen’s adjacent carbons. The carboxylic acid group is attached to the other carbon adjacent to the nitrogen .Chemical Reactions Analysis
Carboxylic acids, like this compound, can undergo various reactions. They can react with bases to form ionic salts . They can also be converted into acid chlorides by treatment with thionyl chloride, SOCl2 .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature. It has a predicted melting point of 121.40° C and a predicted boiling point of 390.0° C at 760 mmHg. Its predicted density is 1.1 g/cm3 and its refractive index is n20D 1.50 .Wissenschaftliche Forschungsanwendungen
Reactive Extraction of Carboxylic Acids
Research by Kumar, Datta, and Babu (2010) investigates the reactive extraction of carboxylic acids such as butanoic acid using N,N-dioctyloctan-1-amine with various diluents. This study is significant in understanding the separation of acids from fermentation broths and aqueous waste streams, relevant to the applications of 1-Butanoylpiperidine-2-carboxylic acid in industrial settings (Kumar, Datta, & Babu, 2010).
Electrocatalytic Carboxylation
Feng et al. (2010) explored an electrochemical procedure for carboxylation using ionic liquid, including the conversion of carboxylic acids to other compounds. This study may provide insights into the conversion processes involving this compound (Feng, Huang, Liu, & Wang, 2010).
Biochemical Production and Separation
Murali, Srinivas, and Ahring (2017) discuss the sustainable processing of biomass resources to produce carboxylic acids. Their review includes techniques for the separation and purification of these acids from fermentation broths, which can be applicable to this compound (Murali, Srinivas, & Ahring, 2017).
Biocatalytic Reduction to Alcohols
Perez et al. (2013) demonstrated the potential of certain bacteria to convert carboxylic acids into alcohols using syngas fermentation. This research could be relevant for understanding the biochemical transformations of this compound (Perez, Richter, Loftus, & Angenent, 2013).
Metabolic Engineering for Butyric Acid Production
Noh and Jang (2017) review the metabolic engineering strategies in Clostridia for enhanced production of butyric acid, a carboxylic acid. This research could offer insights into the metabolic pathways and engineering strategies relevant to this compound production (Noh & Jang, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-butanoylpiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-2-5-9(12)11-7-4-3-6-8(11)10(13)14/h8H,2-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAROARGCVPNPHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid](/img/structure/B3081332.png)
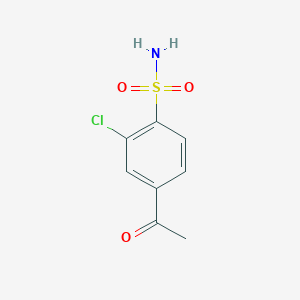
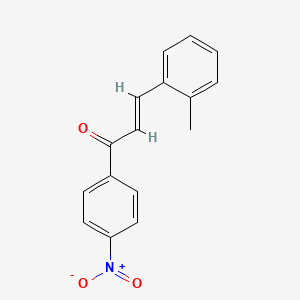
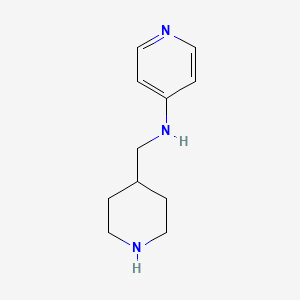


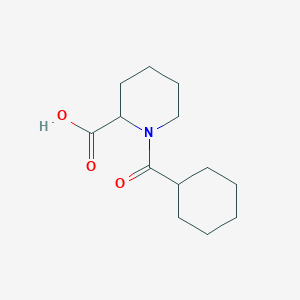
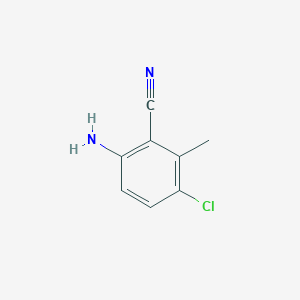
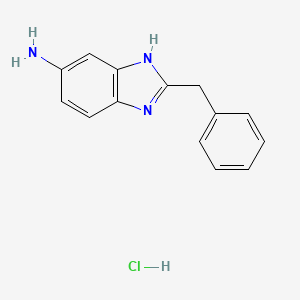

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B3081422.png)

